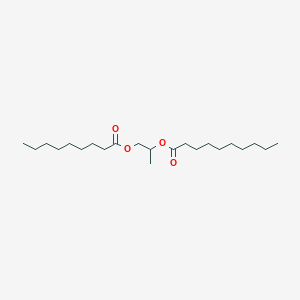
Propylene glycol dipelargonate, AldrichCPR
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propylene glycol dipelargonate is a chemical compound with the empirical formula C22H42O4 and a molecular weight of 370.57 g/mol . It is a diester formed from propylene glycol and pelargonic acid. This compound is often used in various industrial and scientific applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: Propylene glycol dipelargonate is synthesized through the esterification reaction between propylene glycol and pelargonic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the production of propylene glycol dipelargonate involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions: Propylene glycol dipelargonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, propylene glycol dipelargonate can be hydrolyzed back to propylene glycol and pelargonic acid.
Oxidation: Under oxidative conditions, the ester groups in propylene glycol dipelargonate can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Propylene glycol and pelargonic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
科学研究应用
Propylene glycol dipelargonate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments due to its compatibility with biological systems.
Medicine: Utilized in pharmaceutical formulations as an excipient to enhance the solubility and stability of active ingredients.
Industry: Applied in the production of cosmetics, personal care products, and lubricants due to its emollient and viscosity-modifying properties
作用机制
The mechanism of action of propylene glycol dipelargonate primarily involves its role as an emollient and solvent. In pharmaceutical and cosmetic formulations, it helps to improve the texture and spreadability of products. It also enhances the penetration of active ingredients through the skin by disrupting the lipid barrier, allowing for better absorption .
相似化合物的比较
- Propylene glycol dicaprylate
- Propylene glycol dicaprate
- Propylene glycol diisostearate
- Propylene glycol dilaurate
Comparison: Propylene glycol dipelargonate is unique due to its specific esterification with pelargonic acid, which imparts distinct properties such as a lower melting point and better spreadability compared to other similar compounds. This makes it particularly useful in applications where a smooth, non-greasy feel is desired .
属性
分子式 |
C22H42O4 |
|---|---|
分子量 |
370.6 g/mol |
IUPAC 名称 |
1-nonanoyloxypropan-2-yl decanoate |
InChI |
InChI=1S/C22H42O4/c1-4-6-8-10-12-14-16-18-22(24)26-20(3)19-25-21(23)17-15-13-11-9-7-5-2/h20H,4-19H2,1-3H3 |
InChI 键 |
BBPQTYSGBCCALB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)OC(C)COC(=O)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


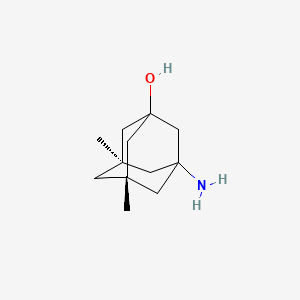
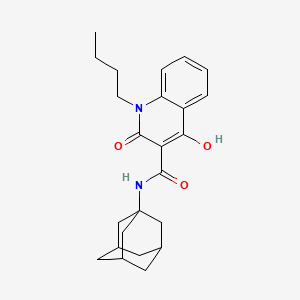
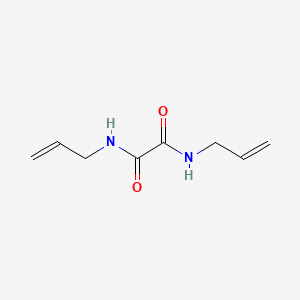
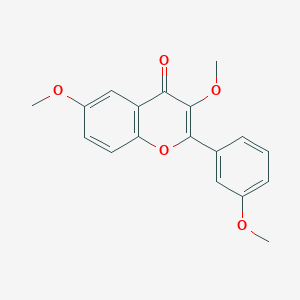


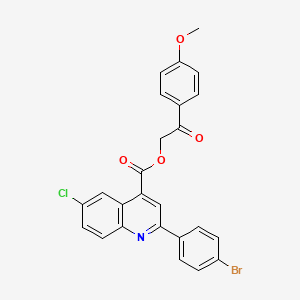
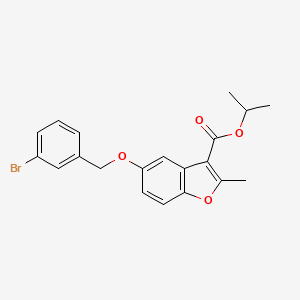
![2-(2,3-dichlorophenoxy)-N'-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B12050767.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050773.png)
![1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane](/img/structure/B12050791.png)

![Diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B12050802.png)
